molecular formula C9H10N4O2 B13038323 Ethyl2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Ethyl2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B13038323
M. Wt: 206.20 g/mol
InChI Key: OAEJSHPLNMIDLW-UHFFFAOYSA-N
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Description

Ethyl2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of cyclopentylamine with ethyl acetoacetate in the presence of a base such as diisopropylethylamine (DIPEA) can yield the desired pyrrolopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone, DMF, room temperature.

    Reduction: Sodium borohydride, ethanol, room temperature.

    Substitution: Thionyl chloride, dimethylamine, room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as amino or alkyl groups, onto the pyrrolopyrimidine core .

Mechanism of Action

The mechanism of action of Ethyl2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as a kinase inhibitor by binding to the active site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of downstream signaling pathways involved in cell proliferation and survival . Additionally, the compound can induce apoptosis in cancer cells by modulating the expression of proapoptotic and antiapoptotic proteins .

Comparison with Similar Compounds

Ethyl2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

ethyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C9H10N4O2/c1-2-15-8(14)6-4-11-7-5(6)3-12-9(10)13-7/h3-4H,2H2,1H3,(H3,10,11,12,13)

InChI Key

OAEJSHPLNMIDLW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=NC(=NC=C12)N

Origin of Product

United States

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